2,3-Difluorobenzoic acid

Catalog No.
S707810
CAS No.
4519-39-5
M.F
C7H3F2O2-
M. Wt
157.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluorobenzoic acid

CAS Number

4519-39-5

Product Name

2,3-Difluorobenzoic acid

IUPAC Name

2,3-difluorobenzoate

Molecular Formula

C7H3F2O2-

Molecular Weight

157.09 g/mol

InChI

InChI=1S/C7H4F2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)/p-1

InChI Key

JLZVIWSFUPLSOR-UHFFFAOYSA-M

SMILES

C1=CC(=C(C(=C1)F)F)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)[O-]

Pharmaceutical Research:

,3-DFBA has been explored as a potential building block for the development of new pharmaceuticals. Its fluorine atoms can influence the binding properties of the molecule with biological targets, potentially leading to drugs with improved potency, selectivity, and metabolic stability. Studies have shown that 2,3-DFBA derivatives exhibit various pharmacological activities, including:

  • Anticancer properties: Some 2,3-DFBA derivatives have demonstrated antitumor activity in preclinical studies [].
  • Antimicrobial activity: Certain derivatives have shown promise against various bacterial and fungal strains [].
  • Inhibition of enzymes: Researchers are investigating 2,3-DFBA derivatives as potential inhibitors of specific enzymes involved in various diseases [].

Material Science:

,3-DFBA has been investigated for its potential applications in the development of functional materials. Its unique properties, such as thermal stability and ability to form hydrogen bonds, make it a promising candidate for various applications, including:

  • Liquid crystals: 2,3-DFBA derivatives have been incorporated into liquid crystal materials, potentially leading to improved performance in displays and other optoelectronic applications.
  • Polymers: Researchers are exploring the use of 2,3-DFBA as a building block for the synthesis of new functional polymers with desired properties.

2,3-Difluorobenzoic acid is an aromatic compound characterized by the presence of two fluorine atoms at the 2 and 3 positions of the benzoic acid structure. Its molecular formula is C7H4F2O2C_7H_4F_2O_2, and it has a molecular weight of approximately 158.11 g/mol. The compound appears as an off-white powder and has a melting point ranging from 161 to 165 °C . This compound is notable for its unique electronic properties conferred by the fluorine substituents, which influence its reactivity and interactions with biological systems.

Typical of carboxylic acids, such as esterification, amidation, and nucleophilic substitutions. For instance, it has been utilized in reactions with amines to form amides or with alcohols to create esters under acidic conditions. Specific reactions include:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
  • Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles in certain conditions, allowing for the synthesis of diverse derivatives .

Research indicates that 2,3-difluorobenzoic acid exhibits significant biological activity, particularly as a potential pharmaceutical agent. It has been studied for its anti-inflammatory properties and its ability to inhibit certain enzymes involved in metabolic pathways. The presence of fluorine atoms enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Several synthetic routes have been developed for producing 2,3-difluorobenzoic acid:

  • Direct Fluorination: This method involves the fluorination of benzoic acid using fluorinating agents under controlled conditions.
  • Substitution Reactions: Starting from 2,3-dichlorobenzoic acid or similar precursors, nucleophilic substitution can be employed to replace chlorine with fluorine.
  • Reactions with Fluorinated Reagents: Utilizing specific reagents like sulfur tetrafluoride or other fluorinating agents can yield 2,3-difluorobenzoic acid from suitable starting materials .

2,3-Difluorobenzoic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its biological activity.
  • Agricultural Chemicals: It is used in the development of herbicides and pesticides.
  • Chemical Research: The compound is utilized as a reagent in various organic synthesis processes and analytical chemistry applications .

Studies have shown that 2,3-difluorobenzoic acid interacts with several biological molecules, including proteins and enzymes. Its unique structure allows it to form hydrogen bonds and engage in hydrophobic interactions, which can affect enzyme activity and metabolic pathways. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with 2,3-difluorobenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Fluorobenzoic AcidOne fluorine atom at position 2Less lipophilic compared to 2,3-difluorobenzoic acid
3-Fluorobenzoic AcidOne fluorine atom at position 3Similar reactivity but different biological activity
4-Fluorobenzoic AcidOne fluorine atom at position 4Exhibits different electronic properties
2,4-Difluorobenzoic AcidTwo fluorine atoms at positions 2 and 4Different sterics influencing reactivity
3,4-Difluorobenzoic AcidTwo fluorine atoms at positions 3 and 4Similarity in reactivity but distinct biological effects

The presence of two fluorine substituents in 2,3-difluorobenzoic acid differentiates it from these compounds by enhancing its reactivity and biological interactions due to sterics and electronic effects .

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

157.01011066 g/mol

Monoisotopic Mass

157.01011066 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,3-Difluorobenzoic acid
2,3-difluorobenzoic acid

General Manufacturing Information

Benzoic acid, 2,3-difluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

Explore Compound Types